3-(furan-2-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(furan-2-yl)-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O3/c1-15-5-2-3-6-16(15)13-29-14-25-21-17(23(29)32)12-26-30(21)9-8-24-22(31)19-11-18(27-28-19)20-7-4-10-33-20/h2-7,10-12,14H,8-9,13H2,1H3,(H,24,31)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBELPDMTKBFLEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=NNC(=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(furan-2-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-pyrazole-5-carboxamide (CAS Number: 1240278-35-6) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C23H21N7O3 |
| Molecular Weight | 443.5 g/mol |
| Structure | Chemical Structure |
| CAS Number | 1240278-35-6 |
Anticancer Properties
Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific kinases and induction of apoptosis in cancer cells.
Case Studies
- Inhibition of A549 Cell Growth
- Aurora Kinase Inhibition
- Cell Cycle Arrest
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives are known for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Research Findings
- Cytokine Inhibition : Studies have shown that pyrazole-based compounds can significantly reduce levels of TNF-alpha and IL-6 in vitro, which are key mediators of inflammation .
- Mechanistic Insights : The anti-inflammatory action is often attributed to the modulation of NF-kB signaling pathways, leading to decreased expression of inflammatory genes .
Drug Development Potential
Given its diverse biological activities, the compound holds promise for further development into therapeutic agents targeting cancer and inflammatory diseases. The structural features conducive to bioactivity include:
- The furan ring system, which is known for enhancing bioavailability.
- The pyrazole moiety, recognized for its ability to interact with various biological targets.
Future Directions
Ongoing research is essential to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Further studies should focus on:
- In vivo Studies : To validate the efficacy observed in vitro.
- Structure-Activity Relationship (SAR) : To optimize the compound for better potency and selectivity.
Comparison with Similar Compounds
A. Substituent Effects
- Benzyl Derivatives: The 2-methylbenzyl group in the target compound (vs. Trifluoromethyl (CF3) in introduces strong electron-withdrawing effects, enhancing metabolic stability but possibly reducing solubility.
B. Linker Modifications
C. Heterocyclic Core Variations
- Pyrazolo[3,4-d]pyrimidinones (target, ) mimic purine bases, making them suitable for kinase inhibition. Isoxazolo-pyridines or pyrazole-carbohydrazides target distinct biological pathways (e.g., antimicrobial or anti-inflammatory activity).
Preparation Methods
Cyclocondensation of Pyrazole-4-Carbonitrile Derivatives
The pyrazolo[3,4-d]pyrimidinone core is synthesized via cyclization of 5-amino-1H-pyrazole-4-carbonitrile precursors (Figure 2A).
- 5-Amino-1-(2-methylbenzyl)-1H-pyrazole-4-carbonitrile (Intermediate A)
Partial Hydrolysis to Carboxamide
Urea Fusion for Pyrimidinone Formation
Optimization Notes :
Alternative Route via Knorr Pyrazole Synthesis
Patent US6297386B1 describes alkylation strategies for pyrazole intermediates:
- Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate (Intermediate D)
- N-Alkylation with 2-(Chloroethyl)-5-(2-methylbenzyl)pyrimidinone
Synthesis of 3-(Furan-2-yl)-1H-Pyrazole-5-Carboxamide
Carboxamide Formation via Hydrolysis and Coupling
- Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate (Intermediate E)
Saponification to Carboxylic Acid
Amide Coupling with Ethylenediamine
Convergent Synthesis and Final Assembly
Coupling of Pyrimidinone and Pyrazole Units
- Nucleophilic Displacement of Chloropyrimidinone
- Amide Bond Formation
Analytical Data and Characterization
Q & A
Q. What are the recommended synthetic routes for 3-(furan-2-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-pyrazole-5-carboxamide?
The compound’s synthesis typically involves multi-step reactions:
Coupling of pyrazole and pyrimidinone cores : Use nucleophilic substitution or amide bond formation under anhydrous conditions (e.g., DMF as solvent, DCC as coupling agent) .
Functionalization of the furan moiety : Introduce via Suzuki-Miyaura cross-coupling or direct alkylation, optimized at 60–80°C under inert atmosphere .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Key parameters : Monitor reaction progress via TLC and intermediate characterization using H NMR .
Q. What experimental design strategies are critical for optimizing yield in multi-step syntheses of such heterocyclic compounds?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%) .
- Flow chemistry : Continuous-flow reactors improve reproducibility in exothermic steps (e.g., furan ring formation) by maintaining precise temperature control .
- Statistical modeling : Apply response surface methodology (RSM) to identify interactions between variables, such as solvent choice and reaction time .
Q. What characterization techniques are essential for confirming the structure of this compound?
- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for exact mass matching) .
- HPLC : Assess purity (>98% for biological assays) using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can researchers reconcile contradictory biological activity data reported for structurally similar pyrazole-pyrimidinone derivatives?
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (IC vs. EC) may explain discrepancies .
- Structural analogs : Compare substituent effects (e.g., 2-methylbenzyl vs. 4-chlorobenzyl) using SAR tables:
| Substituent (R) | Biological Activity (IC, nM) | Target Protein |
|---|---|---|
| 2-Methylbenzyl | 12.3 ± 1.2 | Kinase X |
| 4-Chlorobenzyl | 45.7 ± 3.8 | Kinase Y |
Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?
- Crystal growth : Low solubility in common solvents requires vapor diffusion (e.g., ether into DCM solution) .
- Data refinement : Use SHELXL for high-resolution refinement, particularly for disordered furan or pyrazole rings .
- Twinned crystals : Apply the TwinRotMat option in SHELXL to model twinning fractions .
Q. How can researchers investigate the metabolic stability of this compound in preclinical studies?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS/MS) to detect hydroxylation or demethylation products .
- Structural modifications : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to prolong half-life .
Q. What computational methods are effective for predicting target binding modes of this compound?
- Molecular docking : AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets (e.g., PDB: 3ERT) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- Free energy calculations : Use MM-PBSA to compare binding affinities of analogs .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Temperature control : Maintain <60°C during amide coupling to prevent racemization .
- Catalyst screening : Test Pd(OAc) vs. PdCl(PPh) for furan cross-coupling to minimize homocoupling byproducts .
- In-line purification : Integrate scavenger resins (e.g., QuadraPure™) in flow systems to remove excess reagents .
Methodological Tables
Q. Table 1. Comparison of Purification Techniques
| Method | Recovery (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Column Chromatography | 70–85 | 95–98 | 6–8 |
| Recrystallization | 50–60 | 99 | 12–24 |
| Prep-HPLC | 90–95 | >99 | 2–4 |
Adapted from
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
